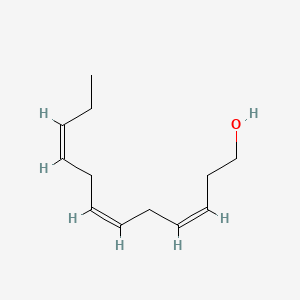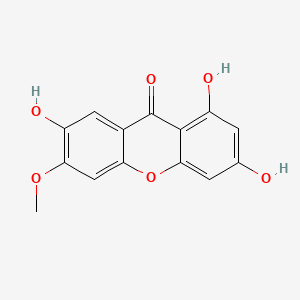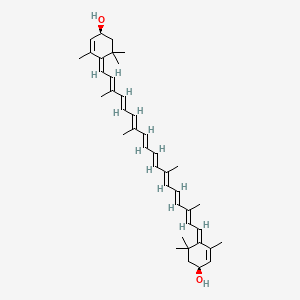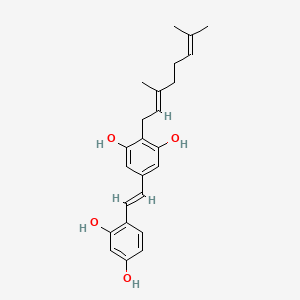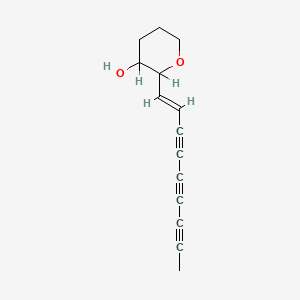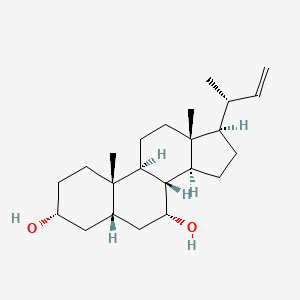![molecular formula C9H6N4 B1235557 1H-Pyrazolo[3,4-b]quinoxaline CAS No. 269-75-0](/img/structure/B1235557.png)
1H-Pyrazolo[3,4-b]quinoxaline
Vue d'ensemble
Description
1H-Pyrazolo[3,4-b]quinoxaline, also known as this compound, is a useful research compound. Its molecular formula is C9H6N4 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse et propriétés photophysiques
Le 1H-Pyrazolo[3,4-b]quinoxaline a fait l'objet de plus de 100 années de recherche, axée sur sa synthèse et ses propriétés photophysiques . Les principales méthodes de synthèse comprennent la condensation de Friedländer, la synthèse à partir de dérivés de l'acide anthranilique, la synthèse multicomposants et d'autres . Ces composés présentent un potentiel en tant que capteurs fluorescents en raison de leurs propriétés photophysiques .
Activité biologique
Les composés this compound ont été étudiés pour leurs propriétés biologiques . La structure de ces composés peut être modifiée avec un certain nombre de substituants qui influencent considérablement leurs propriétés physiques, photophysiques et biologiques .
Matériaux OLED
De nouveaux composés de this compound ont été suggérés pour être utilisés comme matériaux dans les diodes électroluminescentes organiques (OLED) . Cela est dû à leurs propriétés photophysiques et à l'influence de divers substituants sur ces propriétés .
Dopants émettant dans le vert
Plusieurs nouveaux dérivés de this compound avec un groupe N, N-dialkylamino comme groupe donneur d'électrons ont été préparés . Ces composés présentent une émission à environ 520–540 nm avec un rendement quantique de fluorescence proche de l'unité en solution . Les dispositifs fabriqués en utilisant ces composés comme dopants présentent une émission verte avec des efficacités de 7,5 à 9,7 cd A −1 et une bande passante étroite de 65 à 70 nm culminant à 530 à 545 nm .
Préparation des immunogènes
La flavazole a été utilisée dans la préparation d'immunogènes avec des groupes déterminants d'oligosaccharides . Cette méthode consiste à convertir le sucre en son 1‐(maminophényl)flavazole et à un couplage azoïque ultérieur à la protéine .
Insecticides en protection des cultures
Les flavonoïdes, une classe de polyphénols qui comprend la flavazole, ont été largement étudiés pour leur potentiel en tant qu'insecticides pour la protection des cultures . Ils ont été considérés pour leur biodégradabilité et leur faible toxicité .
Orientations Futures
Future research on 1H-Pyrazolo[3,4-b]quinoxaline derivatives is likely to focus on further optimizing the synthesis process and exploring their potential uses. For instance, new 1,3-dimethyl-1H-Pyrazolo[3,4-b]quinoxaline derivatives with different substituents at position 6 have been synthesized, and their basic photophysical properties have been determined . The results indicate the possible use of these new compounds as materials for OLEDs . This research brings new knowledge in the field of this compound derivative systems and provides an alternative to conventional synthesis of pyrazoloquinoxalines .
Mécanisme D'action
Target of Action
It is known that the compound has significant biological properties and is used as a potential fluorescent sensor .
Mode of Action
The compound is part of the three-membered azaheterocyclic systems composed of a pyrazole-and-quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Biochemical Pathways
The compound is synthesized through methods such as friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .
Result of Action
The compound is known to have significant biological properties and is used as a potential fluorescent sensor .
Analyse Biochimique
Biochemical Properties
1H-Pyrazolo[3,4-b]quinoxaline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . Additionally, this compound can bind to DNA, thereby affecting gene expression and cellular functions . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases where these pathways are dysregulated.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell proliferation, apoptosis, and differentiation . In cancer cells, this compound can induce cell cycle arrest and promote apoptosis, making it a promising candidate for anticancer therapy . Furthermore, it affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and DNA . These interactions lead to changes in cellular functions and can result in therapeutic effects in disease models.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, but its activity can decrease over time due to degradation . Long-term studies have indicated that this compound can have sustained effects on cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which play a crucial role in its biotransformation . The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is essential for optimizing the compound’s therapeutic potential and minimizing side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Additionally, its distribution within cells can affect its localization and activity, influencing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can localize to the nucleus, where it interacts with DNA and transcription factors . Additionally, it can be targeted to specific organelles, such as mitochondria, where it influences cellular metabolism and apoptosis . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic use.
Propriétés
IUPAC Name |
1H-pyrazolo[4,3-b]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c1-2-4-7-6(3-1)11-8-5-10-13-9(8)12-7/h1-5H,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDMFICDKLFJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=NNC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181406 | |
| Record name | Flavazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269-75-0 | |
| Record name | Flavazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000269750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of the unsubstituted 1H-Pyrazolo[3,4-b]quinoxaline is C9H6N4, and its molecular weight is 170.17 g/mol.
ANone: Researchers utilize various spectroscopic techniques to characterize 1H-Pyrazolo[3,4-b]quinoxalines, including:
- NMR Spectroscopy (1H NMR and 13C NMR): Provides detailed information about the hydrogen and carbon atoms within the molecule, elucidating its structure and confirming the presence of specific functional groups [, , ].
- IR Spectroscopy: Helps identify functional groups present in the molecule by analyzing its interactions with infrared radiation [].
- UV-Vis Spectroscopy: Provides insights into the electronic transitions within the molecule and its light absorption properties [, , ]. This technique is particularly useful for studying the influence of substituents on the electronic structure of flavazoles [].
- Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the molecule, providing further structural information [].
ANone: Several synthetic routes have been developed for 1H-Pyrazolo[3,4-b]quinoxalines. Key methods include:
- Condensation Reactions: These reactions typically involve reacting a quinoxaline derivative, often a quinoxaline-2-aldoxime or ketoxime, with hydrazine or substituted hydrazines under acidic conditions [, , , ]. This method allows for the introduction of various substituents on the pyrazole ring, leading to a diverse library of flavazole derivatives.
- Cyclization Reactions: Researchers have explored dehydrative cyclization reactions of hydrazones, specifically 3-[(α-arylhydrazono)-aroylmethyl]quinoxalin-2(1H)-ones, to yield flavazoles [].
- Oxidative Coupling: Oxidative coupling of 5-aminopyrazoles with p-phenylenediamines provides another route to 1H-Pyrazolo[3,4-b]quinoxalines, particularly those with amino substituents [].
ANone: While specific reactivity depends on the substitution pattern, flavazoles generally exhibit reactivity typical of aromatic heterocycles. Common reactions include:
- N-Alkylation and Acylation: The nitrogen atoms in the pyrazole and quinoxaline rings can undergo alkylation or acylation reactions, offering further possibilities for structural diversification [].
ANone: 1H-Pyrazolo[3,4-b]quinoxalines have demonstrated a broad spectrum of biological activities, including:
- Antifungal Activity: Several flavazole derivatives have shown promising antifungal activity [, ]. These findings highlight the potential of this class of compounds in addressing fungal infections.
- Antibacterial Activity: Some flavazoles exhibit antibacterial activity against various bacterial strains, suggesting their potential as antibacterial agents []. Notably, a synthesized this compound demonstrated efficacy against Bacillus licheniformis, Cellulomonas sp., Salmonella typhimurium, and Flavobacterium devolans [].
ANone: Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of flavazoles influence their biological activity.
- Substituent Effects: The type, position, and electronic properties of substituents on the flavazole core significantly impact their biological activity. For instance, the introduction of electron-donating groups, such as N,N-dialkylamino substituents, has been shown to influence the photoluminescence properties of flavazoles, making them suitable for optoelectronic applications [, ].
- Stereochemistry: The spatial arrangement of atoms within the molecule can also play a role. Researchers have investigated the Z/E-isomerism in certain flavazole derivatives using dynamic NMR spectroscopy []. This isomerism can potentially impact the binding affinity and selectivity of the compound towards its biological target.
A: Certain this compound derivatives exhibit interesting photophysical properties, including fluorescence, making them potentially suitable for applications in optoelectronic devices [, , ]. For instance, some flavazoles have shown strong green emission and have been incorporated as dopants in organic light-emitting diodes (OLEDs) [, ].
ANone: The electronic structure of flavazoles, which governs their optoelectronic properties, is highly sensitive to structural modifications.
ANone:
- Immunological Studies: Flavazole derivatives have found use in immunological research, particularly in studying antibody responses to specific antigens. For instance, isomaltohexaose flavazole coupled to chicken γ-globulin (IM6-CGG) has been employed to induce and investigate T cell-dependent antibody responses in mice [, ].
- Computational Chemistry: Computational methods are increasingly employed to study the properties of flavazoles. Quantum chemical calculations provide insights into their electronic structure, HOMO-LUMO energy levels, and other relevant parameters, aiding in the design of new derivatives with desired properties [].
- Material Science: Researchers are exploring the incorporation of flavazoles into various materials, such as silica matrices, to develop new materials with tailored properties for applications in areas like luminescent solar concentrators [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


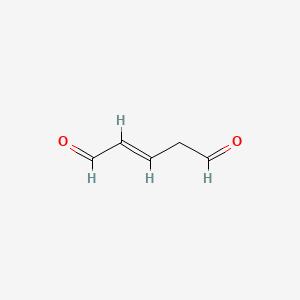
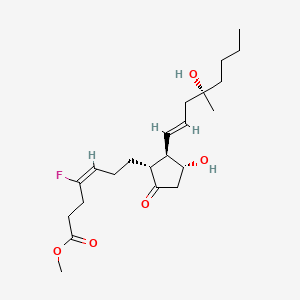
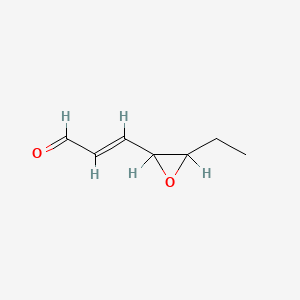
![2-methyl-N-[(E)-1-pyridin-3-ylethylideneamino]furan-3-carboxamide](/img/structure/B1235482.png)
![5H-Thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B1235487.png)
![4-Nitro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole-1,6-diium-1,6-diolate](/img/structure/B1235488.png)

